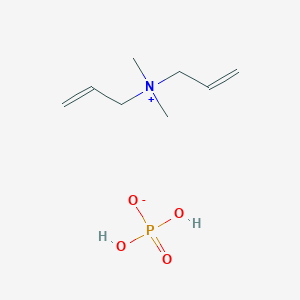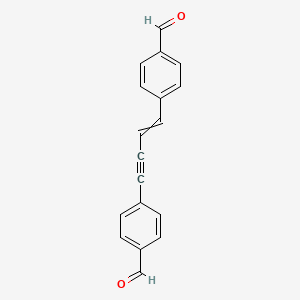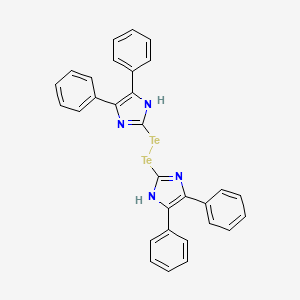
2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is a complex organic compound that features a ditellane core linked to two imidazole rings, each substituted with diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through the reaction of benzil with ammonium acetate in the presence of a suitable solvent, such as acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.
Introduction of the Ditellane Core: The ditellane core is introduced by reacting tellurium tetrachloride with a suitable reducing agent, such as sodium borohydride, to form ditelluride. This intermediate is then coupled with the imidazole rings to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) can undergo various types of chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, which can break the ditellane bond.
Substitution: The phenyl groups on the imidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.
Major Products
Oxidation Products: Oxidized tellurium species.
Reduction Products: Reduced tellurium species and imidazole derivatives.
Substitution Products: Halogenated or nitrated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tellurium-containing compounds and their redox properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress and related diseases.
Wirkmechanismus
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The tellurium atoms in the compound can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with a similar structure but containing an ethene core instead of a ditellane core.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: A compound with a benzene core and similar imidazole substitution.
Uniqueness
2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is unique due to the presence of the ditellane core, which imparts distinct redox properties and potential biological activities not found in similar compounds
Eigenschaften
CAS-Nummer |
671817-75-7 |
|---|---|
Molekularformel |
C30H22N4Te2 |
Molekulargewicht |
693.7 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)ditellanyl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H22N4Te2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34) |
InChI-Schlüssel |
NHGFRDZISMEYJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)[Te][Te]C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




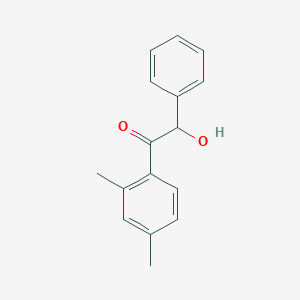
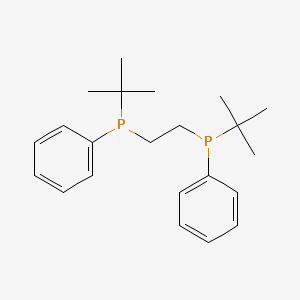

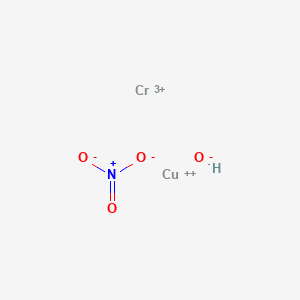
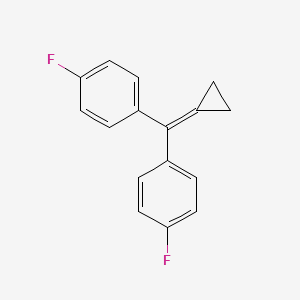
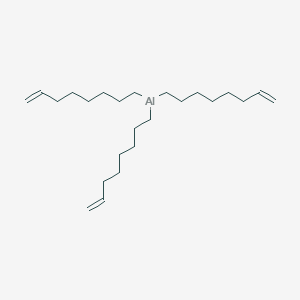
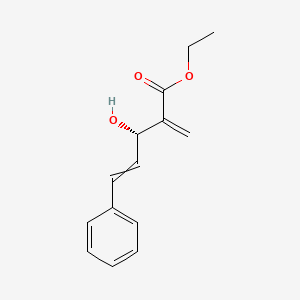
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


